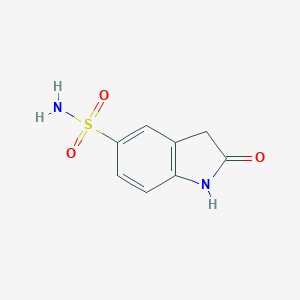

2-Oxoindoline-5-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRWVQFEVVSTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(=O)(=O)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436660 | |

| Record name | 2-oxoindoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175075-24-8 | |

| Record name | 2-oxoindoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Oxoindoline-5-sulfonamide

Abstract: This document provides a comprehensive technical guide for the synthesis and detailed characterization of 2-Oxoindoline-5-sulfonamide, a pivotal intermediate in the development of various pharmaceutical agents. The guide is designed for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic rationale, and robust analytical methods for structural verification and purity assessment. We present a validated two-step synthetic protocol involving the chlorosulfonation of 2-oxoindoline followed by amination. Each step is accompanied by an explanation of the underlying chemical principles and experimental considerations. Furthermore, a complete suite of characterization protocols, including NMR, MS, and HPLC, is provided to ensure the production of a highly pure, well-characterized final compound.

Introduction

The 2-Oxoindoline Scaffold

The 2-oxoindoline core is a privileged heterocyclic scaffold prominently featured in a multitude of natural products and synthetic bioactive molecules.[1] Its rigid structure and potential for substitution at multiple positions make it an attractive framework for designing enzyme inhibitors and receptor modulators. The inherent biological activity and synthetic tractability of this core have established it as a cornerstone in modern medicinal chemistry.

Significance of this compound

This compound is a critical building block in organic synthesis, most notably as a key intermediate in the preparation of Sunitinib, a multi-kinase inhibitor used in cancer therapy. The sulfonamide group at the 5-position serves as a versatile handle for further chemical modification and is crucial for the biological activity of the final drug molecule. The ability to reliably synthesize and characterize this intermediate is therefore of paramount importance for pharmaceutical research and development.[2][3][4][5][6]

This guide offers a self-validating system where a robust synthetic protocol is directly linked to a comprehensive characterization workflow, ensuring both high yield and verifiable purity.

Synthetic Strategy and Workflow

The synthesis of this compound from 2-oxoindoline is efficiently achieved through a two-step process. The strategy relies on the electrophilic aromatic substitution (SEAr) reaction to introduce the sulfonyl group onto the electron-rich benzene ring of the oxindole core.

-

Step 1: Chlorosulfonation. 2-Oxoindoline is reacted with chlorosulfonic acid. The oxindole ring is activated towards electrophilic substitution, and the reaction selectively yields 2-Oxoindoline-5-sulfonyl chloride.[7]

-

Step 2: Amination. The resulting sulfonyl chloride is then reacted with an ammonia source to form the desired this compound.[7]

The overall workflow is depicted below.

Caption: High-level overview of the two-step synthetic pathway.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-Oxoindoline-5-sulfonyl chloride

Principle: This reaction is a classic electrophilic aromatic substitution.[8] Chlorosulfonic acid serves as the source of the electrophile, ⁺SO₂Cl. The NH group of the oxindole ring is an activating, ortho-, para-director. The 5-position (para to the NH group) is sterically more accessible than the 7-position (ortho), leading to regioselective substitution at the C-5 position.[7] Strict temperature control is critical to prevent side reactions and decomposition.[9]

Protocol:

-

Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

-

Charge the flask with chlorosulfonic acid (5.0 eq.) and cool the flask to 0°C using an ice-water bath.

-

Under a nitrogen atmosphere, add 2-oxoindoline (1.0 eq.) portion-wise to the stirred chlorosulfonic acid over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2 hours.

-

Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.

-

A precipitate will form. Isolate the solid product by vacuum filtration.

-

Wash the crude solid with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

-

Dry the resulting white to off-white solid, 2-Oxoindoline-5-sulfonyl chloride, under vacuum. The intermediate is sensitive to moisture and should be used promptly in the next step.[7]

Step 2: Synthesis of this compound

Principle: The highly electrophilic sulfonyl chloride intermediate readily undergoes nucleophilic substitution with ammonia.[7] The lone pair of electrons on the nitrogen atom of ammonia attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of the stable sulfonamide bond.

Protocol:

-

In a round-bottom flask, suspend the crude, dried 2-Oxoindoline-5-sulfonyl chloride (1.0 eq.) in tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice-water bath.

-

Slowly add aqueous ammonium hydroxide (28-30%, 10 eq.) dropwise to the stirred suspension.

-

After the addition, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 3-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Add deionized water to the remaining aqueous residue to precipitate the product.

-

Isolate the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude this compound.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to afford a pure, crystalline solid.

Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized this compound.

Caption: Workflow for the analytical validation of the final compound.

Summary of Physicochemical and Spectroscopic Data

The following table summarizes the expected analytical data for this compound.

| Parameter | Expected Value / Observation | Purpose |

| Appearance | White to off-white crystalline solid | Basic physical characterization |

| Molecular Formula | C₈H₈N₂O₃S | Elemental composition |

| Molecular Weight | 212.23 g/mol | Identity confirmation (MS) |

| Melting Point | 225-227 °C | Purity indicator |

| ¹H NMR | See section 4.2 for details | Structural elucidation |

| ¹³C NMR | See section 4.2 for details | Carbon skeleton confirmation |

| Mass Spec (ESI) | [M+H]⁺ = 213.03 | Molecular weight verification |

| HPLC Purity | ≥ 98% | Quantitative purity assessment |

Spectroscopic Analysis Protocols & Interpretation

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve ~10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR (400 MHz, DMSO-d₆) Data:

-

δ ~10.6 ppm (s, 1H): NH proton of the oxindole ring.

-

δ ~7.7 ppm (d, 1H): Aromatic proton at C-6.

-

δ ~7.6 ppm (s, 1H): Aromatic proton at C-4.

-

δ ~7.2 ppm (s, 2H): NH₂ protons of the sulfonamide group.

-

δ ~6.9 ppm (d, 1H): Aromatic proton at C-7.

-

δ ~3.5 ppm (s, 2H): CH₂ protons at C-3 of the oxindole ring.

-

-

Expected ¹³C NMR (100 MHz, DMSO-d₆) Data:

-

δ ~176 ppm: Carbonyl carbon (C-2).

-

δ ~145-120 ppm: Aromatic carbons (C-4, C-5, C-6, C-7, C-3a, C-7a).

-

δ ~35 ppm: Aliphatic carbon (C-3).

-

4.2.2 Mass Spectrometry (MS)

-

Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode.

-

Interpretation: The primary goal is to observe the protonated molecular ion [M+H]⁺ at m/z 213.03. This confirms that the product has the correct molecular weight.

4.2.3 High-Performance Liquid Chromatography (HPLC)

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Interpretation: A single major peak should be observed, and its area should represent ≥98% of the total peak area, confirming the high purity of the compound.

Safety and Handling

-

Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

-

Ammonium Hydroxide: Corrosive and has a pungent odor. Handle in a well-ventilated area.

-

General Precautions: Standard laboratory safety practices should be followed. Avoid inhalation, ingestion, and skin contact with all chemicals.

Conclusion

This guide outlines a reliable and verifiable methodology for the synthesis and characterization of this compound. By adhering to the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently produce this valuable intermediate with high purity. The comprehensive characterization workflow serves as a robust quality control system, ensuring the material is suitable for subsequent stages of drug discovery and development.

References

-

Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Institutes of Health (NIH). Available at: [Link]

- Process for the preparation of sunitinib and its acid addition salts thereof. Google Patents.

-

United States Patent (12). Googleapis. Available at: [Link]

- Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. Google Patents.

-

Synthesis of 3‐sulfonylated oxindoles and 3‐alkylsulfonamide oxindoles. ResearchGate. Available at: [Link]

- Preparation method of sunitinib intermediate. Google Patents.

- Process for preparation of sunitinib malate and salts thereof. Google Patents.

-

Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. GlobalSpec. Available at: [Link]

-

Strategies for the synthesis of oxindole-based sulfonamides. ResearchGate. Available at: [Link]

- Process for making 2-oxindole-1-carboxamides and intermediates therefor. Google Patents.

-

3,3-Dichloro-2-oxoindoline-5-sulfonamide | C8H6Cl2N2O3S. PubChem. Available at: [Link]

-

Synthesis of sulfonated oxindoles and sulfonated quinoline-2,4(1H,3H)-diones. ResearchGate. Available at: [Link]

-

2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. PubMed Central. Available at: [Link]

-

An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed Central. Available at: [Link]

Sources

- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US9206163B2 - Process for the preparation of sunitinib and its acid addition salts thereof - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US8501962B2 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 5. CN103319392A - Preparation method of sunitinib intermediate - Google Patents [patents.google.com]

- 6. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. globalspec.com [globalspec.com]

- 9. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Targets of 2-Oxoindoline-5-sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 2-Oxoindoline-5-sulfonamide Scaffold

The 2-oxoindoline core, a privileged scaffold in medicinal chemistry, has given rise to a plethora of biologically active molecules. When functionalized with a sulfonamide group at the 5-position, this scaffold demonstrates a remarkable capacity for interacting with a diverse range of biological targets, leading to its prominence in modern drug discovery.[1] Derivatives of this compound have been successfully developed as multi-targeted agents, particularly in the realm of oncology, by potently and often selectively inhibiting key players in cellular signaling pathways.[1] This guide provides a comprehensive overview of the primary biological targets of this versatile chemical series, delving into the mechanistic underpinnings of their action and providing detailed, field-proven methodologies for their characterization.

Receptor Tyrosine Kinases (RTKs): The Predominant Targets in Oncology

Receptor tyrosine kinases are a family of cell surface receptors that play a crucial role in regulating cellular processes such as growth, differentiation, and metabolism. Their dysregulation is a common driver of cancer cell proliferation and survival, making them prime targets for therapeutic intervention.[1] The this compound scaffold has proven to be an exceptional platform for the development of potent RTK inhibitors.

VEGFR, PDGFR, and c-KIT: The Triad of Anti-Angiogenic and Anti-Tumor Activity

A significant breakthrough in cancer therapy was the development of Sunitinib, a multi-targeted RTK inhibitor based on the this compound core.[2][3] Sunitinib potently inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and the stem cell factor receptor (c-KIT).[2][3][4] This multi-targeted approach simultaneously curtails tumor angiogenesis (the formation of new blood vessels that supply tumors with nutrients) and directly inhibits tumor cell proliferation, leading to tumor shrinkage.[3][4]

Another notable derivative, SU6668 (Orantinib), also demonstrates potent inhibitory activity against VEGFR, PDGFR, and fibroblast growth factor receptors (FGFRs).[5][6] The mechanism of action for these inhibitors involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.[7] This blockade of signal transduction ultimately leads to the induction of apoptosis in both vascular endothelial and tumor cells.[4][5]

Table 1: Inhibitory Activities of Representative this compound Derivatives against Receptor Tyrosine Kinases

| Compound | Target | Assay Type | IC50 / Ki | Reference |

| Sunitinib | VEGFR-1, -2, -3 | Kinase Assay | Ki = 0.009 µM | |

| Sunitinib | PDGFRα, PDGFRβ | Kinase Assay | Potent Inhibition | [3] |

| Sunitinib | c-KIT | Kinase Assay | Potent Inhibition | [3] |

| SU6668 | PDGFRβ | Kinase Assay | IC50 = 0.06 µM | [6][8] |

| SU6668 | VEGFR2 | Kinase Assay | IC50 = 2.4 µM | [6][8] |

| SU6668 | FGFR1 | Kinase Assay | IC50 = 3.0 µM | [6][8] |

Signaling Pathway Interruption

The therapeutic efficacy of these RTK inhibitors stems from their ability to disrupt critical signaling cascades. The diagram below illustrates a simplified representation of the VEGFR signaling pathway and the point of inhibition by this compound derivatives.

VEGFR Signaling Pathway Inhibition

Beyond Receptor Tyrosine Kinases: Expanding the Target Landscape

The versatility of the this compound scaffold extends beyond RTKs to other important enzyme families implicated in disease.

Bruton's Tyrosine Kinase (BTK): A Target in B-Cell Malignancies

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor signaling, which is essential for B-cell proliferation and survival.[9] Consequently, BTK has emerged as a key therapeutic target for various B-cell malignancies and autoimmune disorders.[9][10] Recent studies have demonstrated that novel this compound derivatives can act as potent inhibitors of BTK, inducing selective cytotoxicity in lymphoma cells.[9][10]

BTK Signaling Pathway Inhibition

Carbonic Anhydrases: Modulating the Tumor Microenvironment

Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, are zinc-containing metalloenzymes that are overexpressed in many cancers.[11][12] They play a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy.[11][12] The sulfonamide moiety is a well-established zinc-binding group, and consequently, 1-acylated indoline-5-sulfonamides have been shown to be potent inhibitors of CA IX and CA XII.[11][12] This inhibitory activity can lead to the suppression of cancer cell growth, particularly under hypoxic conditions.[11]

Other Noteworthy Biological Targets

The therapeutic potential of this compound derivatives continues to expand with the identification of additional biological targets:

-

Tubulin: Some indole derivatives bearing a sulfonamide scaffold have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[13]

-

Early Growth Response 1 (EGR-1): Certain 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide derivatives have been shown to inhibit the DNA-binding activity of the transcription factor EGR-1, which is implicated in inflammatory skin diseases.[14]

-

Cyclin-Dependent Kinase 2 (CDK2): The 2-oxoindoline scaffold has also been utilized in the design of CDK2 inhibitors, which are of interest for their potential to regulate the cell cycle in cancer.[15][16]

Key Experimental Methodologies: A Practical Guide

The identification and validation of the biological targets of this compound derivatives rely on a suite of robust biochemical and cell-based assays. The following protocols provide a detailed, step-by-step guide to some of the most critical methodologies.

Experimental Workflow Overview

General Experimental Workflow

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and thus, a potent inhibitor will result in a higher luminescence signal.

Causality of Experimental Choices:

-

Recombinant Kinase: Using a purified recombinant enzyme ensures that the inhibitory activity is directly on the target of interest.

-

Luminescence Detection: This method is highly sensitive and has a broad dynamic range, making it suitable for high-throughput screening.

-

ATP Concentration near Km: Performing the assay with an ATP concentration close to its Michaelis-Menten constant (Km) allows for the sensitive detection of ATP-competitive inhibitors.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 2x kinase buffer (e.g., 100 mM Tris-HCl pH 7.5, 20 mM MgCl2, 2 mM DTT).

-

Prepare a solution of the recombinant kinase (e.g., VEGFR2) in 1x kinase buffer at a 2x final concentration.

-

Prepare a solution of the kinase substrate (e.g., a specific peptide) in 1x kinase buffer at a 2x final concentration.

-

Prepare a solution of ATP in 1x kinase buffer at a 2x final concentration (ideally at the Km for the specific kinase).

-

Prepare serial dilutions of the this compound derivative in 1x kinase buffer with a constant percentage of DMSO (e.g., 1%).

-

-

Assay Plate Setup (384-well plate):

-

Add 5 µL of the serially diluted inhibitor or vehicle (DMSO control) to the appropriate wells.

-

Add 5 µL of the 2x kinase/substrate mixture to all wells except the "no enzyme" control.

-

Add 5 µL of 1x kinase buffer to the "no enzyme" control wells.

-

-

Kinase Reaction:

-

Initiate the reaction by adding 10 µL of the 2x ATP solution to all wells.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

Equilibrate the plate and the luminescence-based kinase detection reagent (e.g., ADP-Glo™) to room temperature.

-

Add 20 µL of the detection reagent to each well.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (from "no enzyme" controls).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

-

Protocol 2: Cell Proliferation (MTT) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[10]

Causality of Experimental Choices:

-

Cell Line Selection: Choose a cell line that expresses the target of interest (e.g., a cancer cell line known to overexpress VEGFR2).

-

Serum Starvation (Optional): For assays investigating growth factor-dependent proliferation, serum starvation synchronizes the cells in a quiescent state before stimulation.

-

MTT Incubation Time: A 4-hour incubation is typically sufficient for formazan crystal formation without causing significant cytotoxicity from the MTT itself.[10]

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

-

Incubate for the desired treatment period (e.g., 48-72 hours).

-

-

MTT Addition:

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only).

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Protocol 3: Western Blotting for Phosphorylated Proteins

Principle: This technique allows for the detection of specific phosphorylated proteins in a complex mixture, providing direct evidence of the inhibition of a kinase's activity within a cellular context.

Causality of Experimental Choices:

-

Phosphatase Inhibitors: Crucial for preserving the phosphorylation state of proteins during sample preparation.[2][6]

-

BSA for Blocking: Bovine serum albumin (BSA) is preferred over non-fat milk for blocking when detecting phosphoproteins, as milk contains phosphoproteins that can cause high background.[3][6]

-

Total Protein Loading Control: Probing for the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin) is essential to ensure equal protein loading between lanes.

Step-by-Step Methodology:

-

Sample Preparation:

-

Culture cells and treat with the inhibitor for the desired time.

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature an equal amount of protein from each sample (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[2][6]

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-VEGFR2) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Detect the signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

The membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the target protein to confirm equal loading.

-

Protocol 4: Carbonic Anhydrase Inhibition Assay (Colorimetric)

Principle: This assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically. An inhibitor will reduce the rate of this reaction.[7]

Causality of Experimental Choices:

-

p-NPA as Substrate: This chromogenic substrate allows for a simple and continuous monitoring of the enzyme activity.[7]

-

Tris Buffer: A non-phosphate-based buffer is used to avoid interference with the enzyme's activity.

-

Pre-incubation of Inhibitor: Allowing the inhibitor to pre-incubate with the enzyme before adding the substrate ensures that the binding equilibrium is reached.[7]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).[7]

-

Prepare a stock solution of carbonic anhydrase (e.g., from bovine erythrocytes) in cold assay buffer.

-

Prepare a stock solution of p-NPA in a solvent like acetonitrile.[7]

-

Prepare serial dilutions of the this compound derivative in assay buffer.

-

-

Assay Plate Setup (96-well plate):

-

Add assay buffer to the wells.

-

Add the serially diluted inhibitor or vehicle control to the appropriate wells.

-

Add the carbonic anhydrase working solution to all wells except the blank.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Incubate the plate at room temperature for 10-15 minutes.[7]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes using a microplate reader.[7]

-

-

Data Analysis:

-

Calculate the rate of the reaction (slope of the absorbance vs. time curve) for each well.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Conclusion

The this compound scaffold represents a highly successful platform in the design of inhibitors for a wide array of biological targets. Its prominence in targeting various protein kinases, particularly those involved in oncogenic signaling, has led to the development of life-saving therapies. Furthermore, the continued exploration of this chemical space is revealing novel activities against other enzyme families, such as carbonic anhydrases, and other key cellular proteins. The robust and validated experimental methodologies outlined in this guide provide a solid framework for researchers to characterize the biological activity of these promising derivatives and to drive the discovery of the next generation of therapeutics based on this versatile scaffold.

References

-

Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed. Available from: [Link]

-

Sunitinib - Wikipedia. Available from: [Link]

-

Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate. Available from: [Link]

-

What is the mechanism of Sunitinib Malate? - Patsnap Synapse. Available from: [Link]

-

Sunitinib: the antiangiogenic effects and beyond - PMC - NIH. Available from: [Link]

-

SU6668, a Multitargeted Angiogenesis Inhibitor - PubMed. Available from: [Link]

-

Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors - ChemRxiv. Available from: [Link]

-

SU6668 Is a Potent Antiangiogenic and Antitumor Agent That Induces Regression of Established Tumors1 - AACR Journals. Available from: [Link]

-

Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing). Available from: [Link]

-

Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors - PubMed. Available from: [Link]

-

Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed. Available from: [Link]

-

Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Available from: [Link]

-

Design, synthesis, and biological evaluation of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides as a potential EGR-1 inhibitor for targeted therapy of atopic dermatitis - PubMed. Available from: [Link]

-

Synthesis and Biological Evaluation of New Sulfonamide Derivative - TSI Journals. Available from: [Link]

-

Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - MDPI. Available from: [Link]

-

Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC. Available from: [Link]

-

Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - MDPI. Available from: [Link]

-

Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - ResearchGate. Available from: [Link]

-

Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed. Available from: [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

-

Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - MDPI. Available from: [Link]

-

Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - MDPI. Available from: [Link]

-

3-Hydroxy-2-oxindole Derivatives Containing Sulfonamide Motif: Synthesis, Antiviral Activity, and Modes of Action - PubMed. Available from: [Link]

-

Sulfonamide derivatives as multi-target agents for complex diseases - PubMed. Available from: [Link]

-

Discovery of new VEGFR-2 inhibitors based on bis([2][3][4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC - PubMed Central. Available from: [Link]

-

Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents - Growing Science. Available from: [Link]

-

Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors - PubMed. Available from: [Link]

-

Clinically approved 2-oxo-indoline derivatives - ResearchGate. Available from: [Link]

-

Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC - PubMed Central. Available from: [Link]

-

Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents - Oriental Journal of Chemistry. Available from: [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. biotecnika.org [biotecnika.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. assaygenie.com [assaygenie.com]

- 12. Combining AI and live cell assays to develop drugs for "undruggable" cancer targets | EurekAlert! [eurekalert.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. protocols.io [protocols.io]

- 16. researchgate.net [researchgate.net]

The Emergence of 2-Oxoindoline-5-sulfonamide as a Potent Carbonic Anhydrase Inhibitor: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 2-oxoindoline-5-sulfonamide and its derivatives as a promising class of carbonic anhydrase (CA) inhibitors. Carbonic anhydrase IX (CA IX) is a key enzyme implicated in the survival and proliferation of cancer cells, particularly in the hypoxic microenvironment of solid tumors. Its inhibition presents a compelling strategy for anticancer therapy. This document will detail the rational design, synthesis, and biological evaluation of this compound-based inhibitors, offering a comprehensive resource for researchers, chemists, and drug development professionals in the field of oncology and medicinal chemistry. We will delve into the mechanism of action, structure-activity relationships (SAR), and provide detailed experimental protocols for synthesis and enzymatic assays.

Introduction: The Critical Role of Carbonic Anhydrase IX in Oncology

Solid tumors are characterized by regions of low oxygen, a condition known as hypoxia. To survive and thrive in this acidic microenvironment, cancer cells upregulate the expression of specific proteins, among which carbonic anhydrase IX (CA IX) is a key player.[1][2] CA IX is a transmembrane zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] This enzymatic activity allows cancer cells to maintain a neutral intracellular pH while acidifying the extracellular space, a process that promotes tumor growth, invasion, and metastasis.[2][4] The limited expression of CA IX in normal tissues makes it an attractive and specific target for the development of novel anticancer therapeutics.[1]

Sulfonamides represent a well-established class of carbonic anhydrase inhibitors, with several compounds in clinical use for various indications.[5][6] Their mechanism of action involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, effectively blocking its catalytic function.[1][7] The 2-oxoindoline scaffold, a privileged structure in medicinal chemistry, has been explored for its diverse biological activities, including as a core for kinase inhibitors.[8][9] The strategic combination of the 2-oxoindoline core with a sulfonamide moiety presents a rational approach to developing potent and selective CA IX inhibitors.

The this compound Scaffold: Design and Synthesis

The design of this compound as a carbonic anhydrase inhibitor is predicated on the established pharmacophore of sulfonamide-based inhibitors. The sulfonamide group serves as the zinc-binding group, while the 2-oxoindoline core acts as a scaffold that can be functionalized to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Pathway

The synthesis of this compound and its derivatives typically proceeds through a two-step sequence involving the preparation of a key intermediate, 2-oxoindoline-5-sulfonyl chloride, followed by its reaction with an appropriate amine.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, based on established methodologies for the synthesis of related compounds.[8]

Step 1: Synthesis of 2-Oxoindoline-5-sulfonyl chloride

-

To a stirred solution of oxindole (1 equivalent) in a suitable solvent (e.g., chloroform) at 0°C, add chlorosulfonic acid (excess, e.g., 5 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-oxoindoline-5-sulfonyl chloride.

Step 2: Synthesis of this compound

-

Dissolve 2-oxoindoline-5-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[8]

-

Cool the solution to 0°C and add a solution of aqueous ammonia (excess) dropwise.

-

Stir the reaction mixture at room temperature for several hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to afford this compound.

Mechanism of Action and Binding Mode

The inhibitory activity of this compound against carbonic anhydrase stems from the interaction of its sulfonamide moiety with the zinc ion (Zn²⁺) located at the core of the enzyme's active site.[1][7]

Caption: Binding of this compound to the CA active site.

The sulfonamide group exists in an equilibrium between its neutral (SO₂NH₂) and anionic (SO₂NH⁻) forms. The anionic form acts as a potent zinc-binding group, displacing the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle. This coordination to the zinc ion is further stabilized by a network of hydrogen bonds with active site residues, most notably Thr199.[3] The 2-oxoindoline scaffold occupies a hydrophobic pocket within the active site, contributing to the overall binding affinity and potentially influencing isoform selectivity.

Structure-Activity Relationship (SAR) Studies

The inhibitory potency and isoform selectivity of this compound can be modulated by introducing various substituents on the oxindole ring and the sulfonamide nitrogen.

| Compound/Derivative | R¹ | R² | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IX (Kᵢ, nM) | CA XII (Kᵢ, nM) | Reference |

| Indoline-5-sulfonamide Analog 1 | H | 3-chlorobenzoyl | 2394.3 | >104 | 132.8 | 88.1 | [1][10] |

| Indoline-5-sulfonamide Analog 2 | H | 4-chlorobenzoyl | - | - | - | 41.3 | [1][10] |

| Indolin-2-one Derivative 3a | H | H | 8550.9 | 761 | - | - | [11][12] |

| Indolin-2-one Derivative 6a | H | H | 42 | 5.9 | - | - | [11][12] |

| Acetazolamide (Standard) | - | - | 250 | 12.1 | 25.7 | 5.7 | [10] |

Key SAR Insights:

-

Substitution on the Indoline Nitrogen (R¹): Acylation of the indoline nitrogen with various substituted benzoyl groups has been shown to significantly influence inhibitory activity and selectivity. For instance, the introduction of a 3-chlorobenzoyl group resulted in potent inhibition of CA IX and CA XII.[1][10]

-

Substitution on the Sulfonamide Nitrogen (R²): While the primary sulfonamide (NH₂) is crucial for zinc binding, substitution on this nitrogen can modulate the physicochemical properties of the inhibitor. However, extensive substitution can lead to a loss of activity.

-

Substitution on the Oxindole Ring: Modifications on the aromatic ring of the oxindole scaffold can impact interactions with the hydrophobic regions of the CA active site, thereby affecting both potency and selectivity.

Experimental Workflow for Inhibitor Evaluation

The evaluation of this compound derivatives as carbonic anhydrase inhibitors involves a systematic workflow encompassing enzymatic assays and cellular studies.

Caption: Workflow for the evaluation of CA inhibitors.

Carbonic Anhydrase Inhibition Assay (Esterase Activity)

A commonly used and high-throughput method for assessing CA inhibition is the esterase activity assay, which utilizes p-nitrophenyl acetate (p-NPA) as a substrate.

Protocol:

-

Prepare a stock solution of the test inhibitor (e.g., this compound derivative) in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add a solution of the specific human carbonic anhydrase isoform (e.g., hCA IX).

-

Add varying concentrations of the test inhibitor to the wells. A known CA inhibitor, such as acetazolamide, should be used as a positive control.

-

Initiate the reaction by adding a solution of p-NPA.

-

The hydrolysis of p-NPA to the chromogenic p-nitrophenol is monitored spectrophotometrically by measuring the absorbance at 400 nm over time.

-

The rate of reaction is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Therapeutic Applications and Future Perspectives

The development of potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms, such as CA IX, holds significant promise for cancer therapy. This compound and its derivatives represent a valuable scaffold for the design of such inhibitors. Their ability to disrupt the pH regulation in the tumor microenvironment can lead to increased tumor cell apoptosis and a reduction in tumor growth and metastasis.

Future research in this area should focus on:

-

Optimizing Isoform Selectivity: Fine-tuning the structure of the this compound scaffold to achieve greater selectivity for CA IX over other isoforms, particularly the ubiquitously expressed CA I and CA II, will be crucial to minimize off-target effects.

-

In Vivo Efficacy Studies: Promising candidates identified from in vitro and cell-based assays should be advanced to preclinical animal models of cancer to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Combination Therapies: Investigating the synergistic effects of this compound-based CA IX inhibitors with conventional chemotherapeutics or other targeted therapies could lead to more effective treatment regimens.

Conclusion

The this compound scaffold provides a robust platform for the development of novel carbonic anhydrase inhibitors with potential applications in oncology. The rational design, guided by an understanding of the enzyme's active site and the mechanism of sulfonamide inhibition, has led to the identification of potent inhibitors of the tumor-associated CA IX isoform. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity. Continued research and development of these compounds may pave the way for a new class of targeted anticancer agents that exploit the unique biology of the tumor microenvironment.

References

-

Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel), 15(12), 1453. [Link]

-

Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. [Link]

- Chiche, J., et al. (2009). The many roles of carbonic anhydrase IX in cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1796(2), 133-141.

- Gieling, R. G., et al. (2008). The role of carbonic anhydrase IX in cancer development. Cellular and Molecular Life Sciences, 65(21), 3355-3369.

- Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(11), 2843-2850.

-

Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link]

-

Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed. [Link]

-

Abdel-Gawad, N. M., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. European Journal of Medicinal Chemistry, 127, 521-530. [Link]

-

Di Cesare Mannelli, L., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7225-7240. [Link]

-

Abdel-Gawad, N. M., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. PubMed. [Link]

-

PubChem (n.d.). 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride. Retrieved from [Link]

-

UCL Discovery (2014). The Synthesis of Functionalised Sulfonamides. [Link]

-

Li, Y., et al. (2018). Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents. MedChemComm, 9(1), 136-141. [Link]

-

Cornella, J., & Edwards, T. J. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 57(40), 13193-13197. [Link]

-

Angeli, A., et al. (2017). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 22(8), 1349. [Link]

-

Liu, Z., et al. (2019). Strategies for the synthesis of oxindole-based sulfonamides. ResearchGate. [Link]

-

ResearchGate (n.d.). A) Derivatization of complex sulfonamides through the parent sulfonyl... Retrieved from [Link]

-

Willis, M. C. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11623-11628. [Link]

-

Fisher Scientific (n.d.). 2-Oxoindoline-5-sulfonyl chloride, 97%, Thermo Scientific. Retrieved from [Link]

- Google Patents (2003). US20030236437A1 - Process to prepare sulfonamides.

-

Laramay, M. A., & Sharts, C. M. (1992). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 57(23), 6245-6247. [Link]

Sources

- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [flore.unifi.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 199328-31-9 Cas No. | 2-Oxindole-5-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]

- 6. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Oxoindoline-5-sulfonyl chloride, 95% | Advent [adventchembio.com]

- 11. Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of indoline-5-sulfonamide compounds

An In-Depth Technical Guide to the Mechanisms of Action of Indoline-5-Sulfonamide Compounds

Executive Summary

The indoline-5-sulfonamide scaffold represents a privileged structure in medicinal chemistry, giving rise to compounds with diverse and potent biological activities. This guide provides a detailed exploration of the primary mechanisms through which these compounds exert their therapeutic effects, targeting fundamental cellular processes implicated in cancer and infectious diseases. We will dissect two principal, structurally distinct mechanisms of action: the inhibition of tumor-associated carbonic anhydrases, which disrupts pH homeostasis in the tumor microenvironment, and the interference with microtubule dynamics, leading to cell cycle arrest and apoptosis. By synthesizing data from enzymatic assays, cell-based studies, and computational modeling, this document offers researchers and drug development professionals a comprehensive understanding of the molecular interactions and downstream signaling pathways governed by this versatile chemical class.

Part 1: Inhibition of Carbonic Anhydrases

The Role of Carbonic Anhydrases in Oncology

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2][3][4] In the context of oncology, isoforms CA IX and CA XII are particularly significant. They are frequently overexpressed in a variety of highly aggressive tumors and are regulated by hypoxia-inducible factor-1α (HIF-1α).[3] By catalyzing proton production, these isoforms contribute to the acidification of the extracellular tumor microenvironment while maintaining a neutral intracellular pH.[1][2][3][4] This aberrant pH gradient promotes tumor cell proliferation, invasion, and resistance to conventional therapies. Consequently, inhibiting CA IX and CA XII has emerged as a promising strategy for cancer treatment.

The Indoline-5-Sulfonamide Pharmacophore for CA Inhibition

The archetypal mechanism for CA inhibition by this class of compounds hinges on the primary sulfonamide group (-SO₂NH₂). This functional group is an excellent zinc-binding group (ZBG). When deprotonated to the sulfonamidate anion (-SO₂NH⁻), it coordinates directly with the Zn²⁺ ion located deep within the enzyme's active site, effectively blocking its catalytic activity.[1][5]

The indoline core serves as a versatile scaffold from which substitutions can be made to enhance binding affinity and modulate isoform selectivity. Specifically, 1-acylated indoline-5-sulfonamides have been identified as potent, nanomolar inhibitors of the tumor-associated CA IX and CA XII isoforms.[1][4] The acyl group extends into a hydrophobic pocket of the active site, allowing for additional interactions that fine-tune the compound's inhibitory profile.

Molecular Mechanism of Carbonic Anhydrase Inhibition

Docking studies reveal a consistent binding mode for 1-acylated indoline-5-sulfonamides within the CA IX active site.[1][5] The mechanism is characterized by several key interactions:

-

Zinc Coordination: The deprotonated nitrogen of the sulfonamide group forms a strong coordinate bond with the catalytic Zn²⁺ ion.[1][5]

-

Hydrogen Bonding: The sulfonamide oxygens and the amide group of the acyl tail form critical hydrogen bonds with conserved active site residues, such as Thr199 and Gln92.[1]

-

Hydrophobic and Arene-H Interactions: The indoline scaffold and the variable acyl tail engage in favorable interactions with hydrophobic residues, such as Leu198, lining the active site cavity.[1][5]

These combined interactions anchor the inhibitor firmly in the active site, preventing substrate access and halting enzymatic function.

Caption: Downstream effects of Carbonic Anhydrase inhibition.

Structure-Activity Relationship (SAR) Summary

The inhibitory potency and isoform selectivity of 1-acylated indoline-5-sulfonamides are highly dependent on the nature of the acyl substituent.

| Compound | Acyl Substituent | CA IX Kᵢ (nM) | CA XII Kᵢ (nM) | CA I Kᵢ (nM) | CA II Kᵢ (nM) | Reference |

| 4f | 3-Chlorobenzoyl | 132.8 | 41.3 | 47.9 | 33.1 | [1] |

| 4g | 4-Chlorobenzoyl | 363.5 | 49.0 | 25.1 | 50.1 | [1] |

| 4h | 3,4-Dichlorobenzoyl | 275.4 | 55.4 | 18.2 | 47.3 | [1] |

| 4d | Perfluorobenzoyl | 201.1 | 100.9 | 10.9 | 24.3 | [1] |

Data synthesized from Shchekotikhin et al., 2022. [1]Generally, the introduction of an acyl group leads to a significant gain of activity against CA XII compared to alkyl fragments. [1][5]Halogenated benzoyl derivatives often show potent inhibition of the tumor-associated CA XII isoform. [1]

Experimental Protocol: Stopped-Flow Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed CO₂ hydration. The causality is based on the principle that the enzyme accelerates the reaction; an inhibitor will slow the rate, which is monitored by a pH indicator.

Self-Validating System: The protocol includes controls (enzyme without inhibitor, no enzyme) to ensure that the observed rate change is due to specific enzymatic inhibition.

Methodology:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., 4-nitrophenol).

-

Prepare a stock solution of the purified human CA isoform.

-

Prepare serial dilutions of the indoline-5-sulfonamide inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare a CO₂-saturated water solution as the substrate.

-

-

Assay Execution (Stopped-Flow Instrument):

-

Equilibrate two syringes: one with the enzyme/inhibitor/buffer solution and the other with the CO₂ substrate solution.

-

Rapidly mix the contents of the two syringes. The hydration of CO₂ causes a pH drop.

-

Monitor the change in absorbance of the pH indicator over time at its λ_max (e.g., 400 nm). The initial rate of reaction is recorded.

-

-

Data Analysis:

-

Plot the initial reaction rates against the inhibitor concentration.

-

Fit the data to the Morrison equation to determine the inhibition constant (Kᵢ).

-

Part 2: Disruption of Microtubule Dynamics

Microtubules as a Validated Anticancer Target

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for forming the mitotic spindle during cell division. Agents that interfere with microtubule dynamics are among the most successful classes of chemotherapeutics because they selectively kill rapidly dividing cancer cells by inducing mitotic arrest.

The Antitubulin Indoline-Sulfonamide Pharmacophore

A structurally distinct class of indoline-sulfonamides, exemplified by N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), functions as potent antitubulin agents. [6]These are typically 7-aroylaminoindoline-1-sulfonamides and are effective against a broad spectrum of cancer cell lines, including those with multidrug resistance. [6][7]

Mechanism of Microtubule Disruption

Unlike the CA inhibitors, the primary target for these compounds is tubulin itself.

-

Binding Site: These indoline-sulfonamide derivatives bind strongly to the colchicine-binding site on β-tubulin. [6]* Action: This binding event inhibits the assembly (polymerization) of tubulin heterodimers into microtubules. [6]This disrupts the delicate equilibrium between polymerization and depolymerization, leading to a net loss of cellular microtubules.

Caption: Inhibition of tubulin polymerization by indoline-sulfonamides.

Downstream Cellular Effects of Microtubule Disruption

The depolymerization of microtubules initiates a cascade of events culminating in apoptosis.

-

G2/M Cell Cycle Arrest: The absence of a functional mitotic spindle activates the spindle assembly checkpoint, causing cells to accumulate in the G2/M phase of the cell cycle. [6]This arrest is molecularly characterized by:

-

Upregulation of Cyclin B1.

-

Phosphorylation of Cdc25C and dephosphorylation of Cdc2.

-

Appearance of the mitotic phosphoprotein marker, MPM-2. [6]2. Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic (mitochondrial) apoptotic pathway. [6]Key events include:

-

Phosphorylation of the anti-apoptotic protein Bcl-2, inactivating it.

-

Translocation of cytochrome c from the mitochondria into the cytoplasm.

-

Sequential activation of initiator caspase-9 and effector caspase-3, which execute the apoptotic program. [6]

-

Caption: Apoptotic pathway induced by microtubule disruption.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin, providing direct evidence of target engagement.

Methodology:

-

Reagent Preparation:

-

Use commercially available, purified bovine brain tubulin (>99% pure).

-

Prepare a polymerization buffer (e.g., G-PEM buffer with GTP).

-

Prepare serial dilutions of the test compound (e.g., J30) and controls (e.g., colchicine as a positive control, DMSO as a negative control).

-

-

Assay Execution:

-

On ice, mix the tubulin with the test compound or control.

-

Transfer the mixture to a temperature-controlled spectrophotometer pre-warmed to 37°C.

-

Monitor the increase in light scattering (absorbance) at 340 nm over time. Polymerization of tubulin into microtubules causes an increase in turbidity.

-

-

Data Analysis:

-

Plot absorbance vs. time. Compare the polymerization curves in the presence of the inhibitor to the control. A potent inhibitor will suppress the rate and extent of polymerization.

-

Calculate the IC₅₀ value, the concentration of inhibitor required to reduce the maximum polymerization rate by 50%.

-

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle, validating the G2/M arrest observed with antitubulin agents.

Caption: Experimental workflow for cell cycle analysis.

References

-

Shchekotikhin, A. E., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]

-

Hsiao, C. L., et al. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics, 323(1), 398-405. [Link]

-

Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. FLORE. [Link]

-

Hsiao, C. L., et al. (2007). A Novel Oral Indoline-Sulfonamide Agent, N-[1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1 H-indol-7-yl]-Isonicotinamide (J30), Exhibits Potent Activity against Human Cancer Cells in Vitro and in Vivo through the Disruption of Microtubule. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Shchekotikhin, A. E., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link]

-

Shchekotikhin, A. E., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed. [Link]

-

Eldehna, W. M., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. European Journal of Medicinal Chemistry, 127, 521-530. [Link]

-

Al-Rashida, M., et al. (2015). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. International Journal of Molecular Sciences, 23(5), 2540. [Link]

-

Shchekotikhin, A. E., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]

Sources

- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [flore.unifi.it]

- 3. researchgate.net [researchgate.net]

- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [mdpi.com]

- 6. A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

In vitro anticancer activity of 2-Oxoindoline-5-sulfonamide

An In-depth Technical Guide on the In Vitro Anticancer Activity of 2-Oxoindoline-5-sulfonamide Derivatives

Part 1: Introduction and Rationale

The 2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its presence in various natural products and synthetic molecules with therapeutic properties has made it an attractive starting point for drug discovery. The sulfonamide functional group is another critical pharmacophore, renowned for its ability to inhibit a wide range of enzymes, most notably carbonic anhydrases. The strategic combination of these two moieties in this compound derivatives has given rise to a class of compounds with significant potential in oncology.

This technical guide provides a comprehensive overview of the in vitro anticancer activity of this compound derivatives. We will delve into their synthesis, explore their multifaceted mechanisms of action, and provide detailed protocols for their experimental evaluation. The focus will be on elucidating the causal relationships between molecular structure, biological activity, and cellular response, offering researchers and drug development professionals a thorough understanding of this promising class of anticancer agents.

Part 2: Synthesis of this compound Derivatives

The general synthetic route to this compound derivatives is a well-established multi-step process. The key steps typically involve the introduction of a sulfonyl chloride group onto the 2-oxoindoline core, followed by a nucleophilic substitution reaction with a primary or secondary amine to form the final sulfonamide.

A common synthetic pathway begins with the chlorosulfonation of oxindole. The electron-rich aromatic ring of the oxindole acts as a nucleophile, attacking the electrophilic sulfur atom of chlorosulfonic acid. This reaction is regioselective, with the sulfonyl chloride group being directed to the 5-position of the oxindole ring[1]. The resulting 2-oxoindoline-5-sulfonyl chloride is a key intermediate.

The highly reactive sulfonyl chloride group readily undergoes nucleophilic substitution with a variety of primary and secondary amines to furnish the desired this compound derivatives. This reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct[1]. The versatility of this reaction allows for the creation of a diverse library of compounds with different substituents on the sulfonamide nitrogen, enabling the exploration of structure-activity relationships.

Caption: General synthetic workflow for this compound derivatives.

Part 3: In Vitro Anticancer Activity and Mechanistic Insights

This compound derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeted approach is a desirable attribute in cancer therapy as it can potentially overcome resistance mechanisms.

Inhibition of Protein Kinases

Many 2-oxoindoline derivatives are known to be potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

-

Receptor Tyrosine Kinases (RTKs): Derivatives of 2-oxoindoline have been investigated as inhibitors of RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ)[1]. These kinases are crucial for tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to the growing tumor. By inhibiting these kinases, this compound derivatives can potentially starve the tumor of its blood supply, leading to growth inhibition. Some isatin-based sulfonamides have shown potent VEGFR-2 inhibition[2].

-

Bruton's Tyrosine Kinase (BTK): The 2-oxoindoline scaffold is a key component of some BTK inhibitors[1]. BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell signaling and is a validated target in B-cell malignancies.

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

Inhibition of Carbonic Anhydrases

The sulfonamide moiety is a classic zinc-binding group that can effectively inhibit carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

-

Tumor-Associated CAs: Two isoforms, CA IX and CA XII, are overexpressed in many solid tumors in response to hypoxia[3]. These membrane-bound enzymes contribute to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy[3].

-

Mechanism of Inhibition: The sulfonamide group of the this compound derivatives can coordinate with the zinc ion in the active site of CAs, leading to potent inhibition of their enzymatic activity[3].

-

Biological Consequences: By inhibiting CA IX and CA XII, these compounds can disrupt pH regulation in cancer cells, leading to increased intracellular acidosis and reduced extracellular acidosis. This can, in turn, inhibit tumor growth and enhance the efficacy of other chemotherapeutic agents. Studies on 1-acylated indoline-5-sulfonamides have demonstrated inhibitory activity against CA IX and CA XII[3][4].

Induction of Apoptosis and Cell Cycle Arrest

A common mechanism of action for many anticancer drugs is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, preventing cancer cells from proliferating.

-

Apoptosis Induction: Sulfonamide derivatives have been shown to induce apoptosis in various cancer cell lines. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[5][6]. Key events include the loss of mitochondrial membrane potential, activation of caspases, and exposure of phosphatidylserine on the outer cell membrane[5][6][7]. Some quinoline-sulfonamide derivatives have been shown to alter the expression of BCL-2 and BAX genes, which are key regulators of apoptosis[8][9].

-

Cell Cycle Arrest: Treatment with sulfonamide derivatives can cause cancer cells to arrest at specific phases of the cell cycle, such as G0/G1 or G2/M[5][6]. This prevents the cells from progressing through the cell cycle and dividing. The mechanism of cell cycle arrest can involve the modulation of cyclin-dependent kinases (CDKs) and their inhibitors, such as p21 and p27[10][11].

Caption: Overview of apoptosis induction and cell cycle arrest by this compound derivatives.

Part 4: Experimental Protocols for In Vitro Evaluation

The in vitro anticancer activity of this compound derivatives is typically assessed using a panel of well-established cell-based and biochemical assays.

Cell Culture

-

Cell Lines: A variety of human cancer cell lines are used to assess the breadth of anticancer activity. Examples include colon cancer (SW620, HCT116), prostate cancer (PC3), lung cancer (NCI-H23, A549), breast cancer (MCF7, MDA-MB-231), and leukemia (K562, Jurkat)[12][13][14]. Normal cell lines, such as human dermal fibroblasts (HFF-1), are often used as controls to assess selectivity[8][9].

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess cell viability and proliferation.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 200 µL of DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Caption: Workflow for a typical MTT cytotoxicity assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

-

Protocol:

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

-

Cell Cycle Analysis

This flow cytometry-based assay determines the distribution of cells in the different phases of the cell cycle.

-

Principle: The DNA content of cells varies depending on the phase of the cell cycle (G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is proportional to their DNA content and can be measured by flow cytometry.

-

Protocol:

-

Cell Treatment: Treat cells with the compound for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells by flow cytometry to generate a histogram of DNA content. The G1, S, and G2/M populations can be quantified using cell cycle analysis software.

-

Part 5: Data Summary and Structure-Activity Relationships (SAR)

The in vitro anticancer activity of this compound derivatives is highly dependent on the nature of the substituents on the oxoindoline ring and the sulfonamide nitrogen. The following table summarizes representative cytotoxicity data for this class of compounds.

| Compound ID | R Group on Sulfonamide | Cancer Cell Line | IC50 (µM) | Reference |

| 4f | 3-chlorobenzoyl (on indoline N) | MCF7 (hypoxia) | 12.9 | [3][4] |

| Compound 2b | (structure not specified) | SGC-7901, A549, HCT116, ECA-109 | (potent activity) | [13] |